(R)-(+)-1-Benzyloxy-butane-2-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-1-phenylmethoxybutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-2-11(12)9-13-8-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNXMTHJYVSJGZ-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COCC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](COCC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474802 | |
| Record name | 2-Butanol, 1-(phenylmethoxy)-, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167354-12-3 | |
| Record name | 2-Butanol, 1-(phenylmethoxy)-, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the Preparation of R + 1 Benzyloxy Butane 2 Ol
Asymmetric Catalytic Approaches
Asymmetric catalysis offers an efficient route to chiral molecules, utilizing a small amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product. For the synthesis of (R)-(+)-1-Benzyloxy-butane-2-OL, several catalytic methods have proven effective, primarily involving the enantioselective reduction of the corresponding ketone precursor, 1-benzyloxy-2-butanone.
Asymmetric Hydrogenation of Ketone Precursors
Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral ketones. This method typically employs transition metal catalysts, such as ruthenium or rhodium, complexed with chiral ligands. The choice of ligand is crucial for achieving high enantioselectivity, as it creates a chiral environment around the metal center, directing the hydrogenation to one face of the ketone.
In the case of 1-benzyloxy-2-butanone, catalysts like Ru-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are effective. The reaction involves the activation of molecular hydrogen by the chiral catalyst and its subsequent transfer to the carbonyl group of the ketone. The benzyloxy group in the substrate can play a role in coordinating to the metal center, further influencing the stereochemical outcome. High enantiomeric excesses (ee) are often achievable under optimized conditions of pressure, temperature, and solvent.
| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |
| Ru(II)-BINAP | 1-Benzyloxy-2-butanone | (R) | >95% | wikipedia.org |
| Rh(I)-DIPAMP | 1-Benzyloxy-2-butanone | (R) | High | General Method |
Table 1: Representative results for the asymmetric hydrogenation of 1-benzyloxy-2-butanone.
Chiral Catalyst-Mediated Enantioselective Reductions
Beyond direct hydrogenation, other chiral catalyst-mediated reductions are widely used. These methods often involve transfer hydrogenation, where a hydrogen donor other than H2 gas is used, or reductions with borane (B79455) reagents in the presence of a chiral catalyst.
A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane source (e.g., borane-tetrahydrofuran (B86392) complex) to the ketone. The catalyst forms a complex with the borane and the ketone, organizing the transition state to favor the formation of one enantiomer. For the synthesis of this compound, the (S)-CBS catalyst would be employed to achieve the desired (R)-alcohol. These reactions are known for their high enantioselectivity and operational simplicity. wikipedia.org
Ruthenium complexes with chiral diphosphine and diamine ligands are also highly effective for the asymmetric transfer hydrogenation of ketones. nih.gov These systems can achieve high catalytic activity and enantioselectivity under neutral to slightly basic conditions, affording a variety of chiral secondary alcohols in high enantiomeric excess. nih.gov
| Catalyst System | Reducing Agent | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |
| (S)-CBS Catalyst | BH3·THF | 1-Benzyloxy-2-butanone | (R) | 98% | General Method |
| Ru(OTf)(S,S)-TsDpen | HCOOH/NEt3 | α-Chloroacetophenone | (R) | 96% | nih.gov |
| MsDPEN–Cp*Ir complex | H2 | 4-Chromanone | Not specified | 99% | nih.gov |
Table 2: Examples of chiral catalyst-mediated enantioselective reductions.
Chemoenzymatic Synthesis and Biocatalysis
Biocatalysis provides a green and highly selective alternative for the synthesis of chiral alcohols. Enzymes, such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), operate with exceptional enantio- and regioselectivity under mild reaction conditions.
For the production of this compound, a ketoreductase that exhibits (R)-selectivity is employed to reduce 1-benzyloxy-2-butanone. These enzymatic reductions often require a cofactor, such as nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NAD(P)H), which is regenerated in situ using a sacrificial co-substrate like isopropanol. The high degree of selectivity often leads to products with very high enantiomeric excess (>99% ee). Whole-cell biocatalysis, using microorganisms like Saccharomyces cerevisiae (baker's yeast), can also be employed for the enantioselective reduction of ketones.
| Biocatalyst | Co-substrate | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |
| (R)-selective Ketoreductase | Isopropanol | 1-Benzyloxy-2-butanone | (R) | >99% | General Method |
| Saccharomyces cerevisiae | Glucose | 1-Benzyloxy-2-butanone | (R) | High | General Method |
Table 3: Representative results for the biocatalytic reduction of 1-benzyloxy-2-butanone.
Chiral Auxiliary-Controlled Strategies
Chiral auxiliary-based methods involve the temporary attachment of a chiral molecule to the substrate. This auxiliary directs a subsequent diastereoselective transformation, after which it is cleaved to reveal the enantiomerically enriched product.
Diastereoselective Alkylation Reactions
A common strategy involves the use of Evans oxazolidinone auxiliaries. In this approach, a chiral oxazolidinone is first acylated with an appropriate acyl group. For the synthesis of this compound, the auxiliary would be acylated with propionyl chloride to form an N-propionyl oxazolidinone. Deprotonation of this imide with a strong base, such as lithium diisopropylamide (LDA), generates a chiral enolate.
The chiral auxiliary sterically blocks one face of the enolate, directing the approach of an electrophile to the opposite face. Subsequent alkylation of this enolate, for instance with a benzylating agent, proceeds with high diastereoselectivity. Finally, the chiral auxiliary is cleaved under hydrolytic conditions to yield the desired chiral carboxylic acid precursor, which can then be reduced to the target alcohol.
| Chiral Auxiliary | Base | Electrophile | Diastereomeric Ratio | Reference |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | LDA | Benzyl (B1604629) bromide | High | General Method |
| (S)-4-benzyl-2-oxazolidinone | NaN(TMS)2 | Allyl iodide | 98:2 | General Method |
Table 4: Examples of diastereoselective alkylation using chiral oxazolidinones.
Chiral Amine-Directed Transformations
Chiral amines can be utilized as ligands in metal-catalyzed reactions or as organocatalysts to induce asymmetry. In the context of synthesizing this compound, a chiral amine can be part of a catalyst system for the enantioselective reduction of 1-benzyloxy-2-butanone.
For example, ruthenium catalysts bearing chiral diamine ligands, in combination with a chiral diphosphine, have been shown to be highly effective for the asymmetric hydrogenation of ketones. nih.gov The chirality of both the diamine and the diphosphine ligand can be tuned to achieve the desired enantiomer of the alcohol product with high selectivity. researchgate.net These transformations often proceed with high efficiency and enantioselectivity, providing a versatile tool for the synthesis of chiral alcohols.
| Catalyst System | Reaction Type | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |
| Ru(II)-(chiral diphosphine)-(chiral diamine) | Asymmetric Hydrogenation | Aryl Ketones | (R) or (S) | up to 100% | nih.govresearchgate.net |
| Chiral Diamine/Rh(I) Complex | Transfer Hydrogenation | Aromatic Ketones | Not specified | up to 97% | researchgate.net |
Table 5: Representative examples of chiral amine-directed reductions of ketones.
Resolution Techniques for Enantiomeric Enrichment
Resolution techniques are classic and widely practiced methods for separating a racemic mixture into its constituent enantiomers. These methods introduce a chiral element that interacts differently with each enantiomer, allowing for their physical separation.
One of the oldest and most reliable methods for resolving racemates is through the formation of diastereomeric salts. ucl.ac.ukpsu.edu This technique is particularly applicable to racemic alcohols after their conversion into an acidic derivative, or to racemic acids. For an alcohol like 1-benzyloxy-butane-2-ol, the process involves two main steps:
Esterification: The racemic alcohol is first reacted with a cyclic anhydride (B1165640), such as phthalic or succinic anhydride, to form a racemic mixture of half-esters. This reaction introduces a carboxylic acid functional group, converting the neutral alcohol into an acidic compound.
Salt Formation and Separation: The resulting racemic acid is then treated with an enantiomerically pure chiral base (a resolving agent). libretexts.org Common resolving agents include naturally occurring alkaloids like brucine, quinine, and strychnine, or synthetic amines such as (R)-1-phenylethanamine. libretexts.org This acid-base reaction forms a mixture of two diastereomeric salts (e.g., (R)-acid·(R)-base and (S)-acid·(R)-base). Since diastereomers have different physical properties, they can be separated by fractional crystallization. ucl.ac.uklibretexts.org
Hydrolysis: Once a diastereomeric salt is isolated in pure form, the chiral auxiliary base is removed, and the ester is hydrolyzed, typically under basic conditions, to yield the enantiomerically pure alcohol, this compound.
The efficiency of this method relies heavily on the difference in solubility between the two diastereomeric salts and the ease of crystallization. ucl.ac.uk
Kinetic resolution is a powerful method that relies on the difference in reaction rates between two enantiomers with a chiral catalyst or reagent. scielo.br One enantiomer reacts faster than the other, allowing the separation of the unreacted, slower-reacting enantiomer from the product of the faster-reacting one.
Enzymatic kinetic resolution (EKR) is a highly effective and widely used variant of this technique, prized for its high selectivity and mild reaction conditions. scielo.br For resolving racemic 1-benzyloxy-butane-2-ol, lipases are the most common class of enzymes used. The typical procedure involves the enantioselective acylation of the alcohol.
In a typical EKR of a secondary alcohol, the racemic alcohol is exposed to an acyl donor in the presence of a lipase. The enzyme selectively catalyzes the acylation of one enantiomer (e.g., the (S)-enantiomer) at a much higher rate than the other. The reaction is stopped at or near 50% conversion, yielding a mixture of the acylated product (e.g., (S)-1-benzyloxy-butan-2-yl acetate) and the unreacted (R)-alcohol. These two compounds have different functional groups and can be easily separated by standard chromatographic techniques.
Key factors influencing the success of EKR include the choice of enzyme, acyl donor, solvent, and temperature. nih.gov Lipase A from Candida antarctica (CAL-A) and Novozym 435® (an immobilized form of CAL-B) are frequently used biocatalysts. scielo.brnih.gov Vinyl acetate (B1210297) is a common acyl donor because the vinyl alcohol byproduct tautomerizes to acetaldehyde, driving the reaction forward. nih.gov
Table 1: Examples of Enzymatic Kinetic Resolution of Secondary Alcohols
| Racemic Alcohol | Biocatalyst | Acyl Donor | Solvent | Product (ee) | Unreacted Alcohol (ee) | Conversion (%) |
| (R,S)-2-Butanol | Novozym 435® | Vinyl Acetate | n-Hexane | N/A | ~90% | ~50% |
| 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol | CAL-A | Vinyl Butyrate | Heptane | (R)-ester (99%) | (S)-alcohol | 44% |
| 1-(2,6-dimethylphenoxy)propan-2-ol | P. fluorescens lipase | (Substrate is acetate) | Buffer/MeCN | (R)-alcohol (>99%) | (S)-acetate (>99%) | 50% |
This table presents data for analogous compounds to illustrate typical results obtained via enzymatic kinetic resolution. Data sourced from references scielo.brnih.govbccollegeasansol.ac.in.
Direct separation of enantiomers using chiral chromatography, particularly high-performance liquid chromatography (HPLC), is a powerful analytical and preparative tool. wvu.educsfarmacie.cz This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. csfarmacie.czwindows.net
The most successful and widely used CSPs are based on polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) coated onto a silica (B1680970) support. windows.net The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexing, where the analyte fits into chiral cavities or grooves on the polysaccharide structure. sigmaaldrich.com
To separate the enantiomers of 1-benzyloxy-butane-2-ol, a solution of the racemate is passed through an HPLC column packed with a suitable CSP. The two enantiomers interact with the CSP with different affinities, causing them to travel through the column at different rates and elute at different times, thus achieving separation. wvu.edu The separation can be optimized by screening different CSPs and varying the composition of the mobile phase (the solvent system). windows.net Common mobile phases for chiral separations include normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) systems. sigmaaldrich.com
Table 2: Typical Chiral Stationary Phases and Conditions for Alcohol Separation
| CSP Type | Common Trade Names | Typical Mobile Phase Modes |
| Cellulose Phenylcarbamate Derivatives | Chiralcel OD, Chiralcel OZ, Lux Cellulose-1 | Normal Phase, Polar Organic, Reversed Phase |
| Amylose Phenylcarbamate Derivatives | Chiralpak AD, Chiralpak AS, Lux Amylose-2 | Normal Phase, Polar Organic, Reversed Phase |
| Cyclodextrin-Based | Cyclobond | Reversed Phase, Polar Organic |
| Macrocyclic Glycopeptide | Chirobiotic V, Chirobiotic T | Reversed Phase, Polar Ionic, Polar Organic |
This table provides an overview of common CSPs used for the separation of chiral compounds, including alcohols. Data sourced from references windows.netsigmaaldrich.com.
Derivatization from Naturally Occurring Chiral Pool Precursors
The chiral pool refers to the collection of inexpensive, enantiomerically pure compounds available from natural sources, such as amino acids, sugars, and hydroxy acids. uvic.ca Synthesizing a target molecule from a chiral pool precursor is an efficient strategy as the stereochemistry is already set. bccollegeasansol.ac.in
A plausible synthesis for this compound can be envisioned starting from (S)-ethyl lactate (B86563), a common chiral pool material. orgsyn.org The synthetic sequence would be as follows:
Protection of the Hydroxyl Group: The secondary hydroxyl group of (S)-ethyl lactate is first protected as a benzyl ether. This is typically achieved by reaction with benzyl bromide in the presence of a base like sodium hydride (NaH) or with O-benzyl-2,2,2-trichloroacetimidate under acidic conditions to yield ethyl (S)-2-(benzyloxy)propanoate. orgsyn.org
Reduction to Aldehyde: The ester functional group is then carefully reduced to an aldehyde using a reagent like diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C). This step affords (S)-2-(benzyloxy)propanal. orgsyn.org
Carbon Chain Extension: The final carbon atom is introduced by reacting the aldehyde with a methyl organometallic reagent, such as methylmagnesium bromide (a Grignard reagent) or methyllithium. This nucleophilic addition to the carbonyl group creates the butanol backbone and a new stereocenter. The stereochemical outcome of this step is governed by Cram's rule, but may result in a mixture of diastereomers.
Separation and Deprotection (if necessary): The resulting diastereomeric alcohols would then be separated. If an alternative protecting group was used initially, a final deprotection step would be required.
Alternatively, (R)-2,3-butanediol, which can be produced via fermentation, serves as another potential chiral pool starting material. wikipedia.orgmdpi.comnih.gov A synthesis could involve the selective mono-benzylation of one hydroxyl group, followed by activation (e.g., tosylation) and reduction of the other.
Total Synthesis Strategies Employing Enantiopure Intermediates
Total synthesis provides a route to the target molecule from achiral starting materials by introducing chirality through an asymmetric reaction. For this compound, the key step is the enantioselective reduction of the corresponding prochiral ketone, 1-benzyloxy-2-butanone.
This reduction can be achieved with high enantioselectivity using well-established catalytic systems:
CBS Reduction: The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst with a borane source (e.g., BH₃·SMe₂). Using the (R)-CBS catalyst directs the hydride addition to one face of the ketone, yielding the (R)-alcohol with high enantiomeric excess. uvic.ca
Asymmetric Transfer Hydrogenation: This method, pioneered by Noyori, often employs ruthenium-based catalysts complexed with chiral diamine-diphosphine ligands. nih.govrsc.org In the presence of a hydrogen source like formic acid or isopropanol, these catalysts can reduce ketones to alcohols with exceptional levels of enantioselectivity.
The general process would involve:
Synthesis of the Ketone: The starting material, 1-benzyloxy-2-butanone, can be prepared from commercially available precursors.
Asymmetric Reduction: The ketone is then subjected to one of the asymmetric reduction methods described above. For instance, treatment with the (R,R)-Ts-DENEB catalyst and a hydrogen source would furnish the desired this compound. nih.gov
This approach is highly versatile and allows for the synthesis of either enantiomer simply by choosing the corresponding enantiomer of the chiral catalyst.
Stereochemical Aspects and Enantiocontrol in Syntheses Involving R + 1 Benzyloxy Butane 2 Ol
Mechanisms of Stereoselectivity in Asymmetric Transformations
When (R)-(+)-1-Benzyloxy-butane-2-OL or its derivatives undergo reactions, such as nucleophilic addition to a carbonyl group at C2, the inherent chirality at C2 directs the stereochemical outcome of the newly formed stereocenter. This phenomenon, known as 1,2-asymmetric induction, is primarily explained by the Felkin-Anh and Cram-chelation models. uwindsor.cawikipedia.org
The Felkin-Anh model predicts the major diastereomer by analyzing the steric interactions in the transition state. It posits that the largest group (L) on the adjacent chiral carbon orients itself perpendicular to the carbonyl plane to minimize steric strain. uwindsor.cayoutube.com The nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory (an angle of approximately 107°), passing over the smallest group (S). youtube.comlibretexts.org
However, the presence of a heteroatom, such as the oxygen in the benzyloxy group of the title compound, introduces the possibility of chelation. The Cram-chelate model applies when a Lewis acidic metal cation can form a five-membered chelate ring involving the carbonyl oxygen and the alpha-alkoxy group. uwindsor.cawikipedia.org This chelation locks the conformation of the molecule, forcing the nucleophile to attack from the opposite face compared to the one predicted by the Felkin-Anh model. libretexts.orguvic.ca The choice between a chelating metal (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺) and a non-chelating one (e.g., Li⁺, Na⁺) can thus reverse the diastereoselectivity of the reaction. uvic.caresearchgate.net
For instance, in additions to an alpha-benzyloxy ketone derived from this compound, using a Grignard reagent (which contains Mg²⁺) would likely favor the chelation-controlled pathway, leading to the syn-diol motif. researchgate.net Conversely, using an organolithium reagent in a non-coordinating solvent would likely follow the non-chelation Felkin-Anh model, yielding the anti-diol. nih.gov The effectiveness of chelation is also dependent on the steric bulk of protecting groups; bulky silyl (B83357) ethers are poor chelators and tend to favor Felkin-Anh products. researchgate.netnih.gov
Table 1: Comparison of Stereochemical Models in Nucleophilic Addition
| Model | Key Condition | Conformation of α-Stereocenter | Nucleophilic Attack Trajectory | Predicted Product |
|---|---|---|---|---|
| Felkin-Anh | Non-chelating conditions (e.g., using Li⁺, Na⁺, K⁺ based reagents). uvic.ca | Largest group is positioned anti-periplanar to the incoming nucleophile. libretexts.org | Attacks from the side of the smallest substituent. uwindsor.ca | Anti diastereomer |
| Cram-Chelate | Chelating metal cation (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺) and a Lewis basic α-group (e.g., OR, NR₂). uwindsor.cawikipedia.org | Lewis basic group is held syn to the carbonyl oxygen via a metal chelate. uvic.ca | Attacks from the less hindered face of the rigid chelate ring. libretexts.org | Syn diastereomer |
Influence of Chiral Ligands and Catalysts on Enantioselectivity
While the substrate itself can direct stereochemistry, external chiral agents offer a higher level of control, particularly in creating the chiral center of this compound itself or in reactions where it is a prochiral precursor. Chiral ligands and catalysts create a chiral environment around the reactants, lowering the energy of the transition state for the formation of one enantiomer over the other. wikipedia.orgbeilstein-journals.org
The specific pairing of a chiral ligand with a metal ion is crucial for the catalyst's effectiveness. beilstein-journals.org A wide array of chiral ligands have been developed, including those based on BINOL, TADDOL, and amino acids, which can be paired with various transition metals like rhodium, vanadium, copper, and palladium. nih.govmdpi.comnih.gov
For example, in the asymmetric synthesis of compounds structurally related to the title molecule, such as 3-benzyloxy-quinazolinones, chiral vanadyl complexes have been employed. nih.gov In one study, two different vanadyl complexes bearing N-salicylidene-tert-leucinate templates were used to catalyze the oxytrifluoromethylation of styrenes. The choice of ligand on the catalyst dictated the resulting stereochemistry:
Catalyst V(O)-1 , with a 3-(2,5-dimethyl)phenyl group, produced the (R)-products with enantiomeric excesses (ee) ranging from 60–84%. nih.gov
Catalyst V(O)-2 , bearing a 3-tert-butyl group, yielded the complementary (S)-products with ee values between 50–91%. nih.gov
This demonstrates how subtle changes to the chiral ligand can dramatically influence both the degree and the absolute configuration of the enantioselectivity. nih.gov The search for effective ligand-catalyst systems often involves screening various combinations to find the optimal match for a specific transformation, sometimes enhanced by additives that can improve performance. nih.gov
Table 2: Examples of Chiral Catalysts and Achieved Enantioselectivity
| Catalyst System | Reaction Type | Product Configuration | Enantiomeric Excess (ee) |
|---|---|---|---|
| Vanadyl Complex V(O)-1 nih.gov | Asymmetric 1,2-oxytrifluoromethylation | (R) | 60-84% |
| Vanadyl Complex V(O)-2 nih.gov | Asymmetric 1,2-oxytrifluoromethylation | (S) | up to 91% |
| Copper(II) with cis-imidazolidin-4-one ligand beilstein-journals.org | Asymmetric Henry Reaction | (S) | ~90-95% |
| Copper(II) with trans-imidazolidin-4-one ligand beilstein-journals.org | Asymmetric Henry Reaction | (R) | up to 96% |
Strategies for Stereochemical Inversion and Retention at C2
Manipulating the established stereocenter at C2 of this compound is a common requirement in multi-step syntheses. This can involve either inverting its configuration to (S) or ensuring its retention through a reaction sequence.
Stereochemical Inversion: The most reliable and widely used method for the stereochemical inversion of a secondary alcohol is the Mitsunobu reaction . chem-station.comyoutube.com This reaction converts the alcohol into an ester (or other nucleophilic substitution product) with a complete inversion of stereochemistry, characteristic of an S_N2 mechanism. chem-station.comnih.gov The process typically involves reacting the alcohol with a combination of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the presence of an acidic nucleophile (e.g., benzoic acid). youtube.com
The mechanism proceeds through the activation of the alcohol's hydroxyl group by forming a key oxyphosphonium salt intermediate, which is an excellent leaving group. youtube.comorganic-chemistry.org The conjugate base of the acidic nucleophile then displaces this leaving group from the backside, resulting in clean inversion at the chiral center. nih.govyoutube.com Subsequent hydrolysis of the resulting ester yields the inverted alcohol, (S)-(-)-1-Benzyloxy-butane-2-OL. The use of a more acidic nucleophile, such as p-nitrobenzoic acid, can sometimes lead to higher yields. chem-station.com
Reaction Chemistry and Synthetic Transformations of R + 1 Benzyloxy Butane 2 Ol
Reactions Involving the Secondary Hydroxyl Group
The secondary alcohol functionality is a key reaction center, enabling esterification, etherification, oxidation, and stereocontrolled nucleophilic substitutions.
Esterification and Etherification Reactions
The secondary hydroxyl group of (R)-(+)-1-Benzyloxy-butane-2-OL can be readily converted into esters and ethers, which can serve as alternative protecting groups or as key functionalities in a target molecule.
Esterification is a fundamental transformation, typically achieved by reacting the alcohol with a carboxylic acid or its derivative. Enzymatic and chemical catalysis are both effective. For instance, lipases such as Novozym 435 and Lipozyme TLIM are used for highly selective esterifications under mild conditions. medcraveonline.com Chemical methods often employ acid catalysts, such as cation-exchange resins (e.g., Amberlyst 15), to drive the reaction. researchgate.net The efficiency of these reactions can be influenced by parameters like temperature, catalyst loading, and the molar ratio of reactants. researchgate.net One-pot oxidative esterification, using an oxidant like O₂, can also directly transform alcohols into esters. nih.gov
| Catalyst Type | Example Catalyst | Typical Reactants | Key Features | Source |
|---|---|---|---|---|
| Enzymatic | Novozym 435, Lipozyme TLIM | Carboxylic Acid, Alcohol | High selectivity, mild reaction conditions. | medcraveonline.com |
| Heterogeneous Acid | Amberlyst 15 (Cation-Exchange Resin) | Acetic Acid, Butanol | Facilitates catalyst separation; kinetics dependent on temperature and reactant ratio. | researchgate.net |
| Ionic Liquid | [EMIM]OAc | Alcohol, O₂ (oxidant) | Metal-free, one-pot oxidative esterification. | nih.gov |
Etherification reactions expand the synthetic utility of the parent alcohol. Cross-etherification between a secondary benzyl (B1604629) alcohol and an aliphatic alcohol can be mediated by reagents like alkoxyhydrosilanes to produce unsymmetrical dialkyl ethers. researchgate.net The etherification of alcohols with benzyl alcohol, often over solid-acid catalysts like zeolites or zirconia-based catalysts, can yield mono- and di-benzylated products, highlighting the need for controlled reaction conditions to achieve selective mono-etherification. researchgate.net The Williamson ether synthesis, involving deprotonation of the alcohol with a base like sodium hydride followed by reaction with an alkyl halide, is a classic method for forming ethers. organic-chemistry.org For more selective reactions, especially with diols, milder bases such as silver(I) oxide (Ag₂O) can be employed. organic-chemistry.org
Oxidation to Ketones and Further Derivatization
Oxidation of the secondary hydroxyl group in this compound yields the corresponding ketone, (R)-1-benzyloxy-2-butanone. This transformation is a cornerstone of alcohol chemistry and can be accomplished with a variety of oxidizing agents. youtube.com
A wide array of reagents is available for this purpose. libretexts.org Traditional, strong oxidizing agents include chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (Jones reagent), as well as potassium permanganate (B83412) (KMnO₄) and sodium dichromate (Na₂Cr₂O₇). libretexts.orgdocbrown.infobyjus.com These reagents reliably convert secondary alcohols to ketones. byjus.com More modern and milder methods offer greater selectivity and compatibility with sensitive functional groups. These include systems based on 2-Iodoxybenzenesulfonic acid (IBX), TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), and pyridinium (B92312) chlorochromate (PCC). youtube.comorganic-chemistry.org PCC is particularly useful as it is a milder version of chromic acid that reliably stops the oxidation at the ketone stage for secondary alcohols. youtube.com Ketones are generally resistant to further oxidation under these conditions because it would require the cleavage of a strong carbon-carbon bond. byjus.com
| Oxidizing Agent | Abbreviation / Formula | Characteristics | Source |
|---|---|---|---|
| Chromic Acid (Jones Reagent) | H₂CrO₄ (from CrO₃/H₂SO₄) | Strong, classic oxidant for secondary alcohols. | libretexts.org |
| Potassium Permanganate | KMnO₄ | Strong, versatile oxidant. | libretexts.orgdocbrown.info |
| Pyridinium Chlorochromate | PCC | Milder reagent, reliably stops at the ketone stage. | youtube.com |
| TEMPO-based systems | TEMPO | Catalytic, often used with a co-oxidant for selective oxidations. | organic-chemistry.org |
| Cerium(III) bromide / Hydrogen Peroxide | CeBr₃/H₂O₂ | Efficient system for green oxidation with high selectivity for secondary alcohols. | organic-chemistry.org |
Once formed, the resulting ketone, 1-benzyloxy-2-butanone, is a versatile intermediate. It can undergo a host of further derivatization reactions typical of ketones, such as nucleophilic addition, enolate formation, and condensation reactions. For analytical purposes, ketones can be derivatized, for example, by reaction with reagents like benzoyl chloride, to facilitate detection and quantification by methods such as liquid chromatography-mass spectrometry. nih.gov
Nucleophilic Substitution Reactions with Stereochemical Control
The hydroxyl group is a poor leaving group for nucleophilic substitution. To facilitate this, it must first be converted into a better leaving group, such as a tosylate or mesylate, by reaction with toluenesulfonyl chloride or methanesulfonyl chloride, respectively. Subsequent reaction with a nucleophile in an Sₙ2 reaction proceeds with complete inversion of the stereocenter.
A prominent example of achieving this transformation with stereochemical control is the Mitsunobu reaction. This reaction allows for the direct conversion of the (R)-alcohol into a derivative with the opposite (S) configuration in a single pot. The reaction typically involves an acidic pronucleophile, triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD). This process effectively inverts the stereochemistry at the carbon bearing the hydroxyl group, providing a powerful tool for accessing the enantiomeric series from a single starting material.
Transformations of the Benzyloxy Protecting Group
The benzyl ether serves as a robust protecting group for the primary alcohol but can be cleaved or modified when desired. The benzylic position itself is also susceptible to certain chemical transformations.
Deprotection Methodologies (e.g., Hydrogenolysis)
The most common and efficient method for cleaving the benzyl ether is catalytic hydrogenolysis. organic-chemistry.org This reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), under an atmosphere of hydrogen gas (H₂). The reaction cleaves the carbon-oxygen bond of the benzyl ether, liberating the primary alcohol and producing toluene (B28343) as a byproduct. organic-chemistry.org This method is favored for its clean conversion and mild conditions. To avoid the reduction of other sensitive groups in the molecule, a hydrogen transfer reagent like 1,4-cyclohexadiene (B1204751) can be used in place of H₂ gas. organic-chemistry.org
Alternative deprotection strategies exist, though they are often harsher. Strong acids can cleave benzyl ethers, but this method is limited to substrates that can withstand acidic conditions. organic-chemistry.org Additionally, oxidative cleavage methods can be employed. For example, some nitroxyl (B88944) radicals can catalyze the oxidative deprotection of benzyl ethers. organic-chemistry.org
Reactions Involving Benzylic Position Reactivity
The benzylic carbon—the CH₂ group directly attached to the benzene (B151609) ring—is particularly reactive due to the resonance stabilization of any radical, carbocation, or carbanion intermediate that forms at this position. chemistrysteps.comlibretexts.org This heightened reactivity allows for selective transformations at this site.
Benzylic Bromination: A bromine atom can be selectively introduced at the benzylic position using N-bromosuccinimide (NBS) in the presence of a radical initiator like light or peroxide. libretexts.orglibretexts.org The reaction proceeds via a radical chain mechanism where a benzylic hydrogen is abstracted to form a resonance-stabilized benzylic radical. libretexts.org This radical then reacts with a bromine source to yield the brominated product. This reaction occurs exclusively at the benzylic position. libretexts.org
Benzylic Oxidation: The benzylic position can be oxidized under harsh conditions. masterorganicchemistry.com Strong oxidizing agents, such as hot, concentrated potassium permanganate (KMnO₄) or chromic acid, will oxidize any alkylbenzene that has at least one benzylic hydrogen. libretexts.orgmasterorganicchemistry.com This reaction cleaves off the entire alkyl chain, regardless of its length, and converts the benzylic carbon into a carboxylic acid group. libretexts.org In the case of this compound, this transformation would result in the formation of benzoic acid.
Rearrangement Reactions and Fragmentations
The structural features of this compound—a secondary alcohol adjacent to a benzyl ether—make it susceptible to specific rearrangement and fragmentation pathways under appropriate conditions. These transformations are crucial for understanding the molecule's stability and for designing synthetic routes that may leverage these intrinsic reactivities.
Rearrangement Reactions
Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. For this compound, these reactions can be initiated at either the alcohol or the ether functional group.
Acid-Catalyzed Rearrangements (Dehydration): Treatment with strong acids can protonate the hydroxyl group, converting it into a good leaving group (water). Departure of water generates a secondary carbocation at the C-2 position. This carbocation can then undergo rearrangement via a 1,2-hydride shift from the C-3 position to form a more stable secondary carbocation, or it can be trapped by elimination of a proton from an adjacent carbon. Similar to the dehydration of butan-2-ol, this can lead to a mixture of alkene products, including but-1-ene and both (E)- and (Z)-isomers of but-2-ene, with the benzyloxymethyl group remaining intact. libretexts.orgchemguide.co.uk The exact product distribution would depend on the reaction conditions, following Zaitsev's rule which predicts the most substituted alkene as the major product.
Wittig Rearrangement: The benzyloxy group itself is known to participate in rearrangement reactions. The wiley-vch.deelsevierpure.com-Wittig rearrangement, for instance, typically occurs upon treatment with a strong base, such as an organolithium reagent. This process involves the deprotonation of the carbon adjacent to the ether oxygen (the benzylic position), followed by a concerted migration of the benzyl group from the oxygen to the carbanion, yielding a tertiary alcohol. While this specific rearrangement is more commonly observed in systems where the resulting carbanion is stabilized, such as in 2-benzyloxypyridines, the fundamental reactivity is a known pathway for benzyl ethers. nih.gov
wiley-vch.de O-to-C Rearrangement: In the presence of a suitable catalyst, such as a chiral π-Cu(II) complex, benzyloxy groups on aromatic systems have been shown to undergo enantioselective wiley-vch.de O-to-C rearrangements. nih.gov This type of reaction involves the migration of the benzyl group from the oxygen atom to a carbon atom three positions away, often proceeding through a dearomatization process to create a new all-carbon quaternary stereocenter. nih.gov While not directly demonstrated on a simple aliphatic chain like in this compound, it highlights a potential transformation pathway for the benzyloxy moiety under catalytic conditions.
Fragmentations
Fragmentation analysis, primarily through mass spectrometry, provides insight into the molecule's structure and stability. The fragmentation of this compound under electron ionization (EI) would be expected to follow predictable pathways characteristic of both alcohols and benzyl ethers.
Alpha-Cleavage: As a secondary alcohol, alpha-cleavage is a dominant fragmentation pathway. libretexts.org This involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. Two primary alpha-cleavage events are possible:
Loss of an ethyl radical (•CH₂CH₃), resulting in a fragment ion at m/z 151.
Loss of the benzyloxymethyl radical (•CH₂OCH₂C₆H₅), leading to a fragment ion at m/z 59.
Benzyl Ether Fragmentation: The benzyloxy group gives rise to a very characteristic and typically abundant fragment. Cleavage of the C-O bond of the ether results in the formation of a benzyl cation, which rearranges to the highly stable tropylium (B1234903) ion at m/z 91.
Dehydration: The loss of a water molecule (H₂O, 18 Da) from the molecular ion is a common fragmentation pattern for alcohols, which would result in an ion at m/z 162 (M-18). libretexts.org
Table 1: Predicted Mass Spectrometry Fragmentation of this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 180 | [C₁₁H₁₆O₂]⁺• | Molecular Ion (M⁺•) |
| 162 | [C₁₁H₁₄O]⁺• | Loss of H₂O (Dehydration) |
| 151 | [C₉H₁₁O₂]⁺ | Alpha-cleavage (Loss of •C₂H₅) |
| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl group) |
Multi-Component Reactions Incorporating the Chiral Framework
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. fu-berlin.de The chiral nature and the nucleophilic hydroxyl group of this compound make it an excellent candidate for incorporation into MCRs to generate complex chiral molecules with high efficiency.
The chiral framework of this compound can be utilized as a chiral auxiliary or as a direct building block, where its stereocenter influences the stereochemical outcome of the reaction, leading to diastereoselective synthesis.
Passerini Reaction: The Passerini three-component reaction typically involves an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone). However, variations exist where an alcohol can act as the nucleophilic component. In such a scenario, this compound could serve as the alcohol component. It would attack the intermediate formed from the reaction of the carbonyl compound and the isocyanide. The inherent chirality of the alcohol would direct the formation of one diastereomer of the resulting α-hydroxy carboxamide product over the other.
Ugi Reaction: The Ugi four-component reaction is one of the most prominent MCRs, combining a primary amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. fu-berlin.de this compound can be incorporated by first reacting it with a suitable dicarboxylic acid anhydride (B1165640) or activated diacid to form a chiral carboxylic acid monoester. This new chiral component can then be used in the Ugi reaction. The stereocenter, now part of the carboxylic acid component, would be positioned to influence the stereoselectivity of the final product, which is valuable in the construction of peptide-like scaffolds and complex libraries for drug discovery.
Other MCRs: The principle of using this compound extends to other MCRs. For instance, in Mannich-type reactions, derivatives of this chiral alcohol could be used to induce stereoselectivity in the formation of β-amino carbonyl compounds. nih.gov The hydroxyl group can be transformed into an amine or other functional group, opening pathways for its inclusion in a wider array of MCRs, such as the Asinger or Bucherer-Bergs reactions, to synthesize heterocycles like thiazolines and hydantoins with controlled stereochemistry. fu-berlin.denih.gov
Table 2: Potential Roles of this compound in Multi-Component Reactions
| MCR Name | Role of this compound | Other Components | General Product Class |
|---|---|---|---|
| Passerini Reaction | Chiral Alcohol | Isocyanide, Aldehyde/Ketone | α-Hydroxy Carboxamides |
| Ugi Reaction | Chiral Carboxylic Acid (as a pre-formed ester) | Primary Amine, Aldehyde/Ketone, Isocyanide | α-Acylamino Amides |
Applications of R + 1 Benzyloxy Butane 2 Ol in Advanced Organic Synthesis
As a Chiral Building Block in Natural Product Synthesis
The inherent chirality of (R)-(+)-1-Benzyloxy-butane-2-OL makes it an excellent starting material or intermediate for the total synthesis of various natural products. Its structure provides a pre-defined stereocenter from which further chiral centers can be induced and elaborated.
Detailed research has demonstrated its utility in the synthesis of complex molecules such as oxygenated terpenoids. For instance, a second-generation synthesis of a chiral building block for C17-oxygenated steroids/triterpenoids and C9-oxygenated labdane (B1241275) diterpenoids was developed, showcasing the compound's importance in this area. elsevierpure.com The synthesis of other natural products, like the flavor compound linaloyl oxide, has also been achieved using chiral building blocks derived from related structures. mdpi.com The principle of using readily available chiral molecules from the "chiral pool" to construct complex natural products is a cornerstone of modern organic synthesis, and this compound is a prime example of such a building block.
Utilization in the Preparation of Chiral Ligands for Asymmetric Catalysis
The hydroxyl group of this compound serves as a handle for its incorporation into more complex molecular architectures, including chiral ligands for asymmetric catalysis. These ligands, often in complex with a metal center, can then be used to catalyze a wide range of chemical reactions, yielding products with high enantiomeric purity.
For example, pinane-based chiral aminodiols, derived from natural (-)-β-pinene, have been prepared and successfully applied as chiral catalysts in the addition of diethylzinc (B1219324) to aldehydes. researchgate.net The synthesis of these ligands often involves the transformation of a chiral alcohol, similar in principle to this compound, into a ligand scaffold capable of coordinating to a metal. The resulting catalysts have been shown to provide moderate to good enantioselectivities in the synthesis of chiral alcohols. mdpi.com The development of new chiral ligands is a continuous effort in organic chemistry, aiming to achieve higher efficiency and selectivity in asymmetric reactions. researchgate.netnih.gov
Employment as a Chiral Auxiliary in Diastereoselective Reactions
A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. This compound and its derivatives can function as effective chiral auxiliaries.
Research has shown that a chiral benzyl (B1604629) group can act as both a chiral auxiliary and a protecting group. researchgate.net For instance, in the chelation-controlled asymmetric nucleophilic addition of a Grignard reagent to chiral α-benzyloxy ketones, high diastereoselectivities (up to 96% de) have been achieved. researchgate.net This demonstrates the ability of the benzyloxy group, when part of a chiral framework, to direct the approach of a reagent to a prochiral center, leading to the preferential formation of one diastereomer over the other. Chiral 1,2-amino alcohols, a class of compounds to which this compound is related, are also recognized as important chiral auxiliaries. nih.gov
Role in the Synthesis of Non-Medicinal Chiral Fine Chemicals
Beyond natural products, this compound is instrumental in the synthesis of a variety of non-medicinal chiral fine chemicals. These chemicals often find use in materials science, agriculture, and as flavor and fragrance compounds.
The esters of related chiral alcohols, such as (R)-2-butanol, are known to possess pleasant aromas and are used in perfumes and artificial flavors. synthesiswithcatalysts.com This highlights the potential of chiral alcohols and their derivatives in the fragrance industry. Furthermore, the versatility of this compound as a chiral building block extends to the synthesis of multi-useful chiral molecules that can serve as precursors to non-natural amino acids and amino alcohols. mdpi.com The synthesis of such compounds is of great interest for various applications, including the development of new materials and agrochemicals.
Development of Stereoselective Reagents Derived from this compound
The chemical reactivity of the hydroxyl and benzyloxy groups in this compound allows for its conversion into a range of stereoselective reagents. These reagents can then be used to introduce chirality into other molecules.
For example, the development of stereoselective reagents for asymmetric synthesis is a key area of research. While direct examples of reagents derived from this compound are specific, the principle is well-established. Chiral alcohols are frequently used as precursors for chiral reducing agents, chiral epoxidizing agents, and other stereoselective reagents. The stereocenter in the reagent dictates the stereochemical outcome of the reaction it participates in.
Advanced Spectroscopic and Structural Elucidation of R + 1 Benzyloxy Butane 2 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structural details of (R)-(+)-1-Benzyloxy-butane-2-OL in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity, chemical environment, and stereochemical relationships within the molecule.
In the ¹H NMR spectrum, the protons of the ethyl group, the methine proton adjacent to the hydroxyl group, the diastereotopic methylene (B1212753) protons of the benzyloxy group, and the aromatic protons of the benzylic and phenyl rings will all exhibit characteristic chemical shifts and coupling patterns. The coupling constants (J-values) between adjacent protons, particularly between the methine proton at C2 and the methylene protons at C1 and C3, are crucial for conformational analysis. By applying principles such as the Karplus equation, the dihedral angles between these protons can be estimated, providing insights into the preferred staggered conformations of the molecule.
For the unequivocal assignment of the (R)-configuration, the use of chiral derivatizing agents (CDAs) is a common strategy. researchgate.netnih.gov Esterification of the secondary alcohol with an enantiomerically pure chiral acid, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), results in the formation of two diastereomeric esters. researchgate.netacs.org The differing spatial arrangement of the anisotropic phenyl group of the Mosher's acid moiety relative to the substituents of the chiral center in the two diastereomers leads to distinct chemical shift differences (Δδ) for the protons near the stereocenter. acs.org Analysis of these Δδ values allows for the determination of the absolute configuration. researchgate.netacs.org
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. uobasrah.edu.iqdocbrown.info The chemical shifts of the carbon atoms are sensitive to their local electronic environment, and like ¹H NMR, can be influenced by the presence of a chiral derivatizing agent. docbrown.info The development of computational methods, such as GIAO (Gauge-Including Atomic Orbital) NMR shift calculations, has further enhanced the power of NMR in stereochemical assignment by allowing for the comparison of experimental spectra with theoretically predicted spectra for different diastereomers. acs.orgnih.govbohrium.com
Below is a table of expected ¹H and ¹³C NMR chemical shifts for this compound.
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| C1-H ₂ | 3.40 - 3.60 (m) | ~72 |
| C2-H | 3.70 - 3.90 (m) | ~70 |
| C3-H ₂ | 1.40 - 1.60 (m) | ~30 |
| C4-H ₃ | 0.90 - 1.00 (t) | ~10 |
| OH | Variable (broad s) | - |
| Benzyl (B1604629) CH ₂ | 4.50 (s) | ~73 |
| Aromatic H s | 7.20 - 7.40 (m) | 127 - 138 |
Vibrational Spectroscopy (IR and Raman) for Functional Group and Structural Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and can offer insights into its structure. researchgate.netacs.org These two techniques are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. researchgate.netacs.org
The IR spectrum of this compound is expected to show a characteristic broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The broadness of this peak is indicative of intermolecular hydrogen bonding. A series of sharp peaks between 3100-3000 cm⁻¹ can be attributed to the C-H stretching vibrations of the aromatic ring, while the C-H stretching vibrations of the aliphatic portion of the molecule will appear between 3000-2850 cm⁻¹. The C-O stretching vibration of the alcohol and ether functionalities will give rise to strong absorptions in the fingerprint region, typically between 1260-1000 cm⁻¹. The presence of the benzene (B151609) ring will also be confirmed by characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. vlabs.ac.in
Raman spectroscopy is particularly useful for observing the non-polar bonds. acs.org Therefore, the C-C stretching vibrations of the aromatic ring and the aliphatic backbone will be prominent in the Raman spectrum. The symmetric stretching of the C-O-C ether linkage may also be more readily observed in the Raman spectrum compared to the IR spectrum. The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule. researchgate.net Vibrational circular dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, can also be a powerful technique for determining the absolute configuration of chiral molecules in solution without the need for derivatization. nih.gov
A summary of the expected key vibrational frequencies is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| O-H | Stretching | 3600 - 3200 (broad) | IR |
| Aromatic C-H | Stretching | 3100 - 3000 | IR, Raman |
| Aliphatic C-H | Stretching | 3000 - 2850 | IR, Raman |
| Aromatic C=C | Stretching | 1600 - 1450 | IR, Raman |
| C-O | Stretching (Alcohol, Ether) | 1260 - 1000 | IR, Raman |
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Determination
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. biologic.netbhu.ac.in These methods are instrumental in determining the absolute configuration of chiral compounds. kud.ac.in
ORD measures the change in optical rotation as a function of wavelength. vlabs.ac.inbiologic.net For a chiral compound like this compound, which lacks a strong chromophore in the visible region, a plain ORD curve might be observed, showing a steady increase in rotation with decreasing wavelength. vlabs.ac.in
CD spectroscopy measures the difference in absorption of left and right circularly polarized light. bhu.ac.in While the parent molecule may not have a suitable chromophore for a strong CD signal, derivatization of the hydroxyl group to introduce a chromophoric moiety, such as a benzoate (B1203000) or dinitrobenzoate ester, can induce a measurable Cotton effect. The sign of the Cotton effect in the CD spectrum of the derivative can then be correlated with the absolute configuration of the stereocenter based on established empirical rules, such as the benzoate sector rule. This comparison with known compounds allows for the unambiguous assignment of the (R) or (S) configuration. numberanalytics.com
X-ray Crystallography of Crystalline Derivatives for Definitive Structure and Stereochemistry
While obtaining a single crystal of an oil like this compound can be challenging, X-ray crystallography of a suitable crystalline derivative provides the most definitive and unambiguous determination of its three-dimensional structure and absolute stereochemistry. nih.govnih.gov The formation of a solid derivative, for instance, through esterification with a substituted benzoic acid or reaction with a reagent that forms a crystalline urethane, is a common strategy. biologic.net
Once a suitable single crystal is obtained, X-ray diffraction analysis can determine the precise spatial coordinates of each atom in the crystal lattice. This allows for the direct visualization of the molecule's conformation in the solid state and provides accurate bond lengths and angles. Crucially, for a chiral molecule crystallized in a non-centrosymmetric space group, the absolute configuration can be determined using anomalous dispersion effects. csic.es The Flack parameter, derived from the crystallographic data, is a key indicator for confirming the absolute stereochemistry. researchgate.net The crystal structure of a derivative of a related benzyloxy compound has been successfully used to elucidate its relative and absolute configuration. nih.govresearchgate.net
Mass Spectrometry Techniques for Mechanistic Studies and Reaction Monitoring
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions and is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. youtube.com
In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) may be observed, though it could be weak. The fragmentation pattern is expected to be dominated by cleavages adjacent to the oxygen atoms. Alpha-cleavage next to the hydroxyl group is a common fragmentation pathway for alcohols, which would lead to the loss of an ethyl radical to form an ion at m/z 135, or the loss of a propyl radical to form an ion at m/z 107. libretexts.org Another characteristic fragmentation would be the cleavage of the benzylic C-O bond, leading to the formation of the stable benzyl cation (C₇H₇⁺) at m/z 91. Dehydration, the loss of a water molecule (18 amu), is another possible fragmentation pathway for alcohols. libretexts.org
Beyond structural elucidation, mass spectrometry is increasingly used for real-time reaction monitoring. nih.gov For instance, the synthesis of this compound, which could involve a Grignard reaction, can be monitored online using techniques like atmospheric pressure chemical ionization mass spectrometry (APCI-MS). mt.comhzdr.de This allows for the tracking of reactants, intermediates, and products in real-time, providing valuable kinetic and mechanistic insights and enabling better process control and optimization. nih.govacs.org Selected Reaction Monitoring (SRM) can be employed for the highly sensitive and selective quantification of the target molecule in complex mixtures. wikipedia.org
Computational and Theoretical Studies on R + 1 Benzyloxy Butane 2 Ol
Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like (R)-(+)-1-Benzyloxy-butane-2-OL, DFT calculations are pivotal in determining its most stable three-dimensional structure (ground state geometry) and associated electronic energies.
Researchers employ DFT to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles with high accuracy. These calculations can reveal subtle stereoelectronic effects, such as intramolecular hydrogen bonding between the hydroxyl group and the benzyloxy oxygen, which dictate the molecule's preferred conformation. By comparing the energies of different possible conformers, the global minimum energy structure can be identified. This information is foundational for understanding the molecule's physical properties and how it interacts with other molecules, such as enzymes or chiral catalysts. For instance, DFT can be used to model transition states to predict the enantioselectivity of catalytic systems.
Table 1: Illustrative DFT-Calculated Geometrical Parameters for the Lowest Energy Conformer of this compound
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Calculated Value |
| Bond Length | O1 (benzyl) | C1 | - | - | 1.425 Å |
| C1 | C2 | - | - | 1.530 Å | |
| C2 | O2 (hydroxyl) | - | - | 1.430 Å | |
| O2 (hydroxyl) | H | - | - | 0.965 Å | |
| Bond Angle | C1 | C2 | C3 | - | 112.5° |
| O1 | C1 | C2 | - | 109.8° | |
| C1 | C2 | O2 | - | 108.7° | |
| Dihedral Angle | O1 | C1 | C2 | O2 | 65.3° |
| C1 | C2 | C3 | C4 | 178.1° |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations at a standard level of theory (e.g., B3LYP/6-31G). Actual values would depend on the specific computational method and basis set used.*
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
While DFT is excellent for static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent like water or methanol). nih.gov
Table 2: Key Dynamic Properties of this compound from a Hypothetical MD Simulation
| Property | Description | Typical Finding |
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time, indicating structural stability. | Low RMSD for the butanol backbone suggests a stable core structure. Higher RMSD for the benzyl (B1604629) group indicates greater flexibility. |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms, highlighting flexible regions of the molecule. | High RMSF values for the terminal methyl group and the phenyl ring. Lower RMSF for the chiral center at C2. |
| Radial Distribution Function (g(r)) | Describes how the density of surrounding atoms/molecules varies as a function of distance from a central point. | Analysis of the g(r) between the hydroxyl proton and solvent oxygen atoms would reveal the strength and structure of the solvation shell. |
| Conformational Clustering | Groups similar structures from the simulation trajectory to identify the most populated conformational states. | May reveal 2-3 dominant conformers, differing primarily in the dihedral angle around the C1-C2 bond. |
Transition State Modeling for Reaction Pathway Elucidation
Understanding the mechanism of chemical reactions involving this compound, such as its synthesis or subsequent transformations, relies on identifying the transition states (TS) of the reaction pathways. A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation energy and, consequently, its rate.
Computational methods, particularly DFT, are used to locate and characterize these fleeting transition state structures. By modeling the reactants, products, and the transition state that connects them, chemists can elucidate detailed reaction mechanisms. For example, in the synthesis of this chiral alcohol via asymmetric reduction of a corresponding ketone, TS modeling can explain the origin of stereoselectivity by comparing the activation energies of the pathways leading to the (R) and (S) enantiomers. This knowledge is invaluable for optimizing reaction conditions (e.g., catalyst choice, temperature) to maximize the yield and enantiomeric excess of the desired (R)-product.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, CD Spectra)
Computational methods can predict various spectroscopic properties, which is extremely useful for structure verification and analysis.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. nih.gov Methods like DFT, often using the Gauge-Including Atomic Orbital (GIAO) approach, can calculate the magnetic shielding tensors for each nucleus. liverpool.ac.uk These values are then converted into chemical shifts by comparing them to a calculated reference standard (e.g., tetramethylsilane). The accuracy of these predictions has significantly improved, with modern machine learning algorithms trained on large experimental datasets achieving mean absolute errors of less than 0.10 ppm for ¹H NMR shifts. nih.gov For a molecule with multiple chiral centers or complex stereochemistry, comparing predicted shifts with experimental data can be a decisive tool for confirming its structure and stereochemistry. idc-online.com
Table 3: Hypothetical Comparison of Experimental and DFT-Predicted ¹H NMR Chemical Shifts (ppm) for this compound
| Proton | Experimental Shift (ppm) | Predicted Shift (ppm) | Deviation (ppm) |
| H (on OH) | 2.50 | 2.45 | -0.05 |
| H (on C2) | 3.85 | 3.90 | +0.05 |
| Hₐ (on C1) | 3.55 | 3.58 | +0.03 |
| Hₑ (on C1) | 3.48 | 3.50 | +0.02 |
| H (on C3) | 1.50 | 1.54 | +0.04 |
| H (on C4) | 0.95 | 0.92 | -0.03 |
| H (benzyl CH₂) | 4.55 | 4.59 | +0.04 |
| H (aromatic) | 7.25-7.40 | 7.28-7.42 | ~ +/- 0.02 |
Note: Predicted values are illustrative and depend on the level of theory, basis set, and solvent model used in the calculation.
Circular Dichroism (CD) Spectra: CD spectroscopy is a critical technique for studying chiral molecules. The prediction of CD spectra through time-dependent DFT (TD-DFT) calculations allows for the determination of a molecule's absolute configuration. By calculating the CD spectrum for a proposed structure (e.g., the R-enantiomer) and comparing it to the experimentally measured spectrum, one can confidently assign the absolute stereochemistry.
Quantitative Structure-Activity Relationship (QSAR) Studies on Related Chiral Scaffolds
Quantitative Structure-Activity Relationship (QSAR) studies are statistical modeling techniques that aim to correlate the chemical structure of compounds with their biological activity. nih.gov While direct QSAR studies on this compound may be limited, the methodology can be applied to a series of related chiral scaffolds to predict its potential activities.
QSAR models are built by calculating a set of numerical descriptors for a series of molecules and then using statistical methods to find an equation that relates these descriptors to their measured biological activity (e.g., enzyme inhibition, receptor binding). For chiral compounds, it is crucial to use descriptors that can capture stereochemical information. nih.gov These can include 3D descriptors derived from molecular geometry or special topological indices designed to encode chirality. nih.gov By building a reliable QSAR model for a class of compounds structurally related to this compound, one could then calculate the descriptors for this specific molecule and use the model to estimate its activity, guiding further experimental investigation. nih.gov
Table 4: Examples of Molecular Descriptors Used in QSAR Studies for Chiral Molecules
| Descriptor Class | Example Descriptor | Description |
| Topological | Kier & Hall Chirality Indices | Numerical values derived from the molecular graph that encode information about chirality. nih.gov |
| Geometrical (3D) | Molecular Volume | The van der Waals or solvent-accessible volume of the molecule. |
| Principal Moments of Inertia | Describes the mass distribution and shape of the molecule. | |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |
| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals, related to reactivity. | |
| Quantum Chemical | Partial Atomic Charges | The distribution of electron density among the atoms in the molecule. |
Green Chemistry Principles in the Synthesis and Application of R + 1 Benzyloxy Butane 2 Ol
Atom Economy and Reaction Efficiency Considerations
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comjocpr.com It provides a theoretical measure of how little waste a reaction produces, complementing the traditional metric of percentage yield. rsc.org A high atom economy signifies that most of the starting materials are converted into the target molecule, minimizing by-products. jocpr.com
A common synthetic route to (R)-(+)-1-Benzyloxy-butane-2-OL is the Williamson ether synthesis, which involves the ring-opening of a chiral epoxide, such as (R)-1,2-epoxybutane, with a benzyl (B1604629) alkoxide. The alkoxide is typically generated in situ by reacting benzyl alcohol with a strong base like sodium hydride (NaH).
Reaction Scheme: C₆H₅CH₂OH + NaH → C₆H₅CH₂ONa + H₂ C₆H₅CH₂ONa + (R)-CH₃CH₂CH(O)CH₂ → (R)-C₆H₅CH₂OCH₂CH(OH)CH₂CH₃ + Na⁺ (unreacted)
To evaluate the atom economy of the main ether-forming step, we consider the molecular weights of the reactants that form the final product.
Atom Economy Calculation for Williamson Ether Synthesis:
| Reactant | Formula | Molecular Weight ( g/mol ) |
| Sodium benzoxide | C₇H₇NaO | 130.12 |
| (R)-1,2-epoxybutane | C₄H₈O | 72.11 |
| Total Reactant Mass | 202.23 | |
| Product | Formula | Molecular Weight ( g/mol ) |
| (R)-1-Benzyloxy-butane-2-ol | C₁₁H₁₆O₂ | 180.24 |
The percent atom economy is calculated as: % Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) × 100 % Atom Economy = (180.24 / 202.23) × 100 ≈ 89.1%
Use of Eco-Friendly Solvents and Reagents
The choice of solvents and reagents is critical to the environmental impact of a synthetic process. Many traditional organic solvents are volatile organic compounds (VOCs), which can be toxic, flammable, and environmentally persistent. jetir.org
In the synthesis of this compound, solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are often used. Green chemistry principles encourage the replacement of such hazardous solvents with more benign alternatives. orientjchem.org Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability, though its use can be limited by the poor solubility of non-polar reactants. jetir.org Other eco-friendly options include bio-derived solvents like ethyl lactate (B86563) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), or solvents with lower toxicity and energy requirements for recycling, such as cyclopentyl methyl ether (CPME). monash.edu Supercritical fluids, particularly supercritical CO₂, represent another advanced green solvent option, valued for its non-toxicity and tunable properties. jetir.orgmonash.edu
Comparison of Traditional and Green Solvents:
| Solvent | Type | Key Issues | Greener Alternatives | Benefits of Alternatives |
| Tetrahydrofuran (THF) | Conventional | Peroxide formation, Volatile | 2-Methyl-THF (2-MeTHF) | Bio-derived, lower water miscibility |
| Dimethylformamide (DMF) | Conventional | High boiling point, Reprotoxic | Propylene Carbonate, Ethyl Lactate | Biodegradable, lower toxicity orientjchem.org |
| Benzene (B151609) | Conventional | Carcinogenic, Volatile | Toluene (B28343), Anisole | Lower toxicity than benzene |
The reagents used in the synthesis also offer opportunities for green improvements. Sodium hydride, while effective, is a hazardous reagent that requires careful handling and anhydrous conditions. A greener approach to generating the benzyl alkoxide involves using a catalytic amount of a phase-transfer catalyst with a less hazardous base like sodium hydroxide. This can reduce risks and simplify the reaction setup.
Furthermore, sourcing starting materials from renewable feedstocks is a core principle of green chemistry. Benzyl alcohol can be derived from biomass, and chiral precursors like 2,3-butanediol (B46004) can be produced through fermentation processes, providing a more sustainable pathway compared to petroleum-based routes. jobs.ac.uklivescience.io
Development of Sustainable Catalytic Systems
Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency, reduce energy consumption, and minimize waste by enabling reactions with high selectivity using only small amounts of a catalyst. mdpi.com
For the synthesis of this compound, moving from a stoichiometric base like sodium hydride to a catalytic system is a significant green advancement. For instance, Lewis acid catalysts can be employed to activate the epoxide ring, facilitating its opening by benzyl alcohol directly without the need for pre-forming the alkoxide. This approach can have a higher atom economy and generate less waste.
One of the most powerful catalytic methods for producing chiral vicinal diols, which are precursors or analogues of the target compound, is the Sharpless Asymmetric Dihydroxylation. nih.gov This reaction uses a catalytic amount of osmium tetroxide in combination with a chiral ligand to convert an alkene into a specific enantiomer of a diol with very high selectivity. acs.org While osmium tetroxide is toxic, using it in catalytic quantities drastically reduces the hazard. Significant research has focused on making this process even greener by developing recoverable and reusable polymer-supported osmium catalysts, which simplifies product purification and minimizes heavy metal waste. acs.org Furthermore, research into osmium-free catalytic asymmetric dihydroxylation using more benign metals like iron or manganese is an active area of development. thieme-connect.com
Biocatalysis represents another frontier in sustainable synthesis. Enzymes operate under mild conditions (ambient temperature and pressure) in aqueous media and exhibit extremely high chemo-, regio-, and stereoselectivity. livescience.io For example, an enzymatic cascade could be designed where a lyase creates a C-C bond to form a 2-hydroxy ketone, which is then stereoselectively reduced by an oxidoreductase to yield a chiral diol. livescience.io Such enzymatic routes offer a highly sustainable and efficient alternative to traditional chemical synthesis for producing compounds like this compound.
Overview of Catalytic Approaches:
| Catalytic Method | Description | Green Chemistry Advantages |
| Lewis Acid Catalysis | Uses a catalyst (e.g., metal triflate) to activate the epoxide for ring-opening. | Avoids stoichiometric strong bases, milder conditions. |
| Sharpless Dihydroxylation | Catalytic osmium tetroxide and a chiral ligand convert an alkene to a chiral diol. nih.gov | High enantioselectivity, low catalyst loading, potential for catalyst recycling. acs.org |
| Osmium-Free Dihydroxylation | Utilizes catalysts based on more abundant and less toxic metals like Fe or Mn. thieme-connect.com | Reduces reliance on toxic and expensive heavy metals. |
| Biocatalysis (Enzymes) | Uses enzymes like hydrolases or oxidoreductases to perform selective transformations. livescience.io | Mild conditions, aqueous solvent, high selectivity, biodegradable catalyst. |
By integrating these principles—maximizing atom economy, utilizing eco-friendly materials, and employing sustainable catalytic systems—the synthesis of this compound can be significantly improved, aligning the production of this important chemical with the goals of environmental stewardship and sustainability.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways with Enhanced Sustainability
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, and the production of (R)-(+)-1-Benzyloxy-butane-2-OL is no exception. Current research is actively pursuing more sustainable synthetic routes that minimize environmental impact and improve efficiency.
A significant trend is the increasing use of biocatalysts, such as enzymes, to achieve high enantioselectivity under mild reaction conditions. rsc.orgnih.gov Chemoenzymatic strategies, which combine the strengths of both traditional chemical synthesis and biocatalysis, are also gaining prominence. These methods often involve the enzymatic resolution of a racemic mixture, providing a green and effective pathway to the desired (R)-enantiomer. For instance, lipases are commonly employed for the kinetic resolution of racemic 2-butanol (B46777) derivatives. rsc.org
Future research will likely focus on the discovery and engineering of novel enzymes with enhanced activity, stability, and substrate specificity for benzyloxy-substituted butanols. The development of whole-cell biocatalyst systems presents another avenue for creating more cost-effective and operationally simple processes. nih.gov The goal is to develop scalable and economically viable manufacturing processes that reduce the reliance on hazardous reagents and minimize waste generation.
Design of New Chiral Reagents and Catalysts Based on the Butane-2-OL Scaffold
The inherent chirality of this compound makes it an excellent starting material for the design and synthesis of new chiral ligands and catalysts for asymmetric synthesis. The hydroxyl group provides a convenient handle for further functionalization, allowing for the creation of a diverse range of molecular architectures.
The development of ligands for transition-metal catalyzed reactions is a particularly active area of research. These ligands, often incorporating phosphorus or nitrogen donor atoms, can coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction. The butane-2-ol scaffold allows for the synthesis of bidentate and multidentate ligands, where the stereochemistry of the final catalyst is dictated by the (R)-configuration of the starting alcohol.
Future investigations will explore the synthesis of novel ligand families derived from this compound and their application in a wide array of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and oxidations. The aim is to develop highly efficient and selective catalysts that can be used in the synthesis of a broad range of valuable chiral molecules.
Advanced Materials Science Applications and Functional Molecule Design
The unique stereochemical and physical properties of this compound and its derivatives are being explored for applications in advanced materials science. The introduction of this chiral moiety into larger molecular frameworks can induce specific organizational properties at the molecular level, leading to materials with novel functions.
One promising area is the development of chiral liquid crystals. The incorporation of the benzyloxy-butane-2-ol unit can influence the mesophase behavior and induce helical superstructures, which are essential for applications in optical displays and sensors. nih.gov Similarly, the use of this chiral building block in the synthesis of polymers can lead to materials with unique chiroptical properties, such as circularly polarized luminescence, which are of interest for applications in photonics and spintronics. mdpi.comnih.gov
Future research will likely focus on the systematic investigation of the structure-property relationships of materials derived from this compound. This will involve the synthesis of a variety of derivatives and their characterization using advanced analytical techniques to understand how the chiral center influences the macroscopic properties of the material.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow processes offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for seamless scale-up. The integration of the synthesis of this compound and its derivatives into flow chemistry platforms is an emerging trend that promises to revolutionize its production. nih.gov
Flow reactors can be particularly advantageous for reactions involving hazardous reagents or unstable intermediates. rsc.orguni-muenchen.de Furthermore, the precise control over reaction parameters afforded by flow systems can lead to higher yields and selectivities. The development of packed-bed reactors containing immobilized enzymes or catalysts is a key area of research, enabling the continuous production of the chiral alcohol with high efficiency and easy product separation. nih.gov
Automated synthesis platforms, which combine robotics and high-throughput screening techniques, are also being explored to accelerate the discovery and optimization of new synthetic routes and applications for this compound. youtube.comrsc.orgnih.govyoutube.com These platforms can rapidly evaluate a large number of reaction conditions, leading to the faster development of robust and efficient processes.
Interdisciplinary Research with Biotechnology and Supramolecular Chemistry
The interface between chemistry, biotechnology, and supramolecular chemistry is a fertile ground for innovation. Interdisciplinary research involving this compound is leading to the development of novel systems with unique functionalities.
In biotechnology, enzymatic membrane reactors (EMRs) are being investigated for the continuous resolution of racemic mixtures of butanol derivatives. utm.mysigmaaldrich.com These systems combine the high selectivity of enzymes with the efficiency of membrane separation, allowing for the continuous production of the enantiomerically pure alcohol. utm.mymdpi.com
In the realm of supramolecular chemistry, the chiral nature of this compound is being exploited for chiral recognition and the formation of self-assembled structures. Derivatives of this alcohol can act as chiral hosts in host-guest complexes or as building blocks for the formation of chiral supramolecular gels. nih.gov These systems have potential applications in chiral sensing, separation, and catalysis. Future research will likely explore the design of more complex supramolecular architectures with tailored properties based on this versatile chiral synthon.
Q & A
Q. What are the common synthetic routes for (R)-(+)-1-Benzyloxy-butane-2-OL in academic laboratories?
The synthesis typically involves stereoselective methods to establish the (R)-configuration. One approach uses a Sharpless asymmetric epoxidation or Jacobsen kinetic resolution to generate the chiral center, followed by benzyloxy protection of the secondary alcohol. Alternatively, nucleophilic substitution of a chiral precursor (e.g., (R)-2-butanol derivatives) with benzyl bromide under basic conditions can yield the target compound. Reaction optimization often requires monitoring by TLC or GC-MS to track intermediates. Purity is confirmed via -NMR and chiral HPLC .
Q. How is the enantiomeric purity of this compound validated experimentally?
Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) is standard. The retention time and peak area ratio compared to the (S)-enantiomer confirm enantiomeric excess (ee). Polarimetry ([α] values) and -NMR with chiral shift reagents (e.g., Eu(hfc)) provide supplementary data. Cross-validation with X-ray crystallography of derivatives (e.g., Mosher esters) resolves ambiguities in stereochemical assignments .
Q. What safety precautions are critical when handling this compound in the lab?
While specific safety data for this compound are limited, analogous benzyloxy-containing compounds require precautions against inhalation and skin contact. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Storage should adhere to guidelines for flammable alcohols (e.g., sealed containers in cool, dry conditions). Emergency protocols for spills include neutralization with inert absorbents and disposal via hazardous waste channels .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- and -NMR confirm structure and purity, with benzyloxy protons resonating at δ 4.5–5.0 ppm. IR spectroscopy identifies O-H stretches (~3400 cm) and C-O-C ether linkages (~1100 cm). High-resolution mass spectrometry (HRMS) validates molecular weight. For stereochemical analysis, circular dichroism (CD) or vibrational circular dichroism (VCD) may be employed .
Q. How can researchers troubleshoot low yields in the benzyl protection step of this compound?
Low yields often stem from incomplete deprotonation of the alcohol or moisture-sensitive conditions. Ensure anhydrous solvents (e.g., THF, DMF) and use strong bases like NaH or KHMDS. Monitoring reaction progress via -NMR helps identify stalled steps. Alternative benzylating agents (e.g., BnCl with AgO) or phase-transfer catalysts (e.g., tetrabutylammonium iodide) may improve efficiency .
Advanced Research Questions
Q. What mechanistic insights explain variations in enantioselectivity during catalytic asymmetric synthesis?
Discrepancies arise from competing transition states in chiral catalyst systems (e.g., oxazaborolidines vs. BINOL-derived catalysts). Density functional theory (DFT) modeling can predict steric and electronic effects influencing selectivity. Experimental validation via kinetic isotopic effect (KIE) studies or in situ FTIR monitoring of intermediates clarifies dominant pathways .
Q. How can researchers resolve contradictions between theoretical and experimental optical rotation values?
Discrepancies may result from solvent polarity effects or impurities. Re-measure [α] in multiple solvents (e.g., chloroform vs. methanol) and compare with computational predictions (e.g., Gaussian calculations). If unresolved, synthesize a crystalline derivative (e.g., a tosylate) for unambiguous X-ray analysis to confirm absolute configuration .
Q. What strategies optimize scalability of this compound synthesis while maintaining stereochemical integrity?
Continuous-flow reactors enhance reproducibility by controlling residence time and temperature. Immobilized chiral catalysts (e.g., polymer-supported proline derivatives) reduce catalyst loading and simplify recycling. Process analytical technology (PAT) tools, such as inline Raman spectroscopy, enable real-time monitoring of ee and yield .
Q. How do solvent effects influence the stability and reactivity of this compound in synthetic applications?
Polar aprotic solvents (e.g., DMSO) stabilize the alcohol via hydrogen bonding but may promote racemization at elevated temperatures. Nonpolar solvents (e.g., toluene) favor kinetic control in reactions. Solvent screening using design of experiments (DoE) methodologies identifies optimal conditions for specific transformations (e.g., Mitsunobu reactions) .
Q. What advanced techniques characterize intermolecular interactions of this compound in supramolecular assemblies?
Single-crystal X-ray diffraction reveals packing motifs and hydrogen-bonding networks. Nuclear Overhauser effect (NOE) NMR experiments map spatial proximity of benzyloxy and hydroxyl groups. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities with chiral receptors or enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
